molecular formula C10H7Br2N3O B3035418 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone CAS No. 320424-29-1

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone

Cat. No.: B3035418
CAS No.: 320424-29-1
M. Wt: 344.99 g/mol
InChI Key: DVXLIQUFJYKXNL-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone (DBTEE) is an organic compound with a wide variety of applications in the scientific research field. It is a brominated heterocyclic compound containing a 1,2,4-triazole ring and a phenyl ring. The compound is used in a variety of laboratory experiments and is known for its unique properties and advantages.

Scientific Research Applications

Antimicrobial Potential

A study by Li Bochao et al. (2017) revealed that derivatives of 1,2,4-triazole, similar to the chemical , possess antimicrobial properties. These derivatives were synthesized and shown to be effective against both bacteria and fungi, with some compounds demonstrating significant efficacy against Gram-negative bacteria.

Fungicidal Activity

In the realm of agriculture and plant protection, H. Mao et al. (2013) synthesized a series of compounds related to 1,2,4-triazole, which exhibited moderate to excellent fungicidal activity. This highlights the potential use of such compounds in controlling fungal diseases in crops.

Corrosion Inhibition

A novel application was discovered by Q. Jawad et al. (2020), where a derivative of 1,2,4-triazole was synthesized and characterized as a corrosion inhibitor for mild steel. This compound showed high inhibition efficiency, suggesting its usefulness in protecting metals in corrosive environments.

Optical Properties

In the field of materials science, Wei-yong Liu et al. (2010) explored the synthesis and optical properties of novel 1,2,4-triazole derivatives. These compounds displayed specific absorption and emission bands, indicating their potential applications in optical materials or sensors.

Biological Activities

A range of biological activities of 1,2,4-triazole derivatives has been observed. For instance, Jian‐Bing Liu et al. (2007) synthesized new derivatives containing pyridine units and found that most of these compounds showed antifungal and plant growth regulatory activities.

Future Directions

The study of novel triazole derivatives is a vibrant field of research, given their potential biological activities. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Mechanism of Action

Target of Action

The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one is a derivative of 1,2,4-triazole. The 1,2,4-triazole derivatives are known to act as ligands for transition metals, forming coordination complexes . These complexes can have various biological activities depending on the specific structure of the derivative and the metal involved.

Mode of Action

1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions . This property makes them useful catalysts for the synthesis of esters and other compounds. The presence of the phenyl and ethanone groups in the molecule may also influence its interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, the presence of other chemicals or substances, and more. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N3O/c11-9-13-10(12)15(14-9)6-8(16)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLIQUFJYKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211427
Record name 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-29-1
Record name 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320424-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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